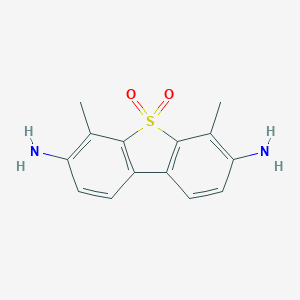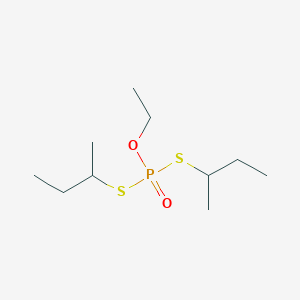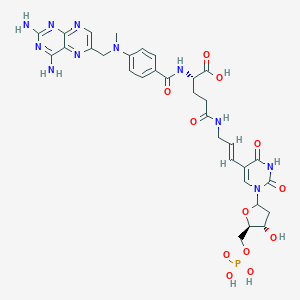
Maa-dump
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. This compound is found in the root bark of the plant Peganum harmala, which is native to the Middle East and Central Asia. The traditional use of Peganum harmala in medicine and shamanic rituals has been documented for centuries. However, recent scientific research has shed light on the unique properties of Maa-dump and its potential applications in various fields of study.
Mécanisme D'action
The mechanism of action of Maa-dump is complex and not fully understood. It is believed to act on various molecular targets in cells, including enzymes, receptors, and ion channels. Maa-dump has been shown to inhibit the activity of certain enzymes and modulate the function of certain receptors and ion channels. These effects contribute to the biological activities of Maa-dump.
Effets Biochimiques Et Physiologiques
Maa-dump has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation. Maa-dump has also been shown to have antioxidant and free radical scavenging properties, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
Maa-dump has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized from plant material. It has a wide range of biological activities, which makes it useful for studying various molecular targets and pathways. However, Maa-dump also has some limitations. Its purity and yield can vary depending on the extraction and purification methods used. It can also be difficult to obtain large quantities of Maa-dump for use in experiments.
Orientations Futures
There are several future directions for research on Maa-dump. One area of interest is its potential as a therapeutic agent for cancer and other diseases. Another area of interest is its potential as a natural pesticide or antimicrobial agent. Additionally, further research is needed to fully understand the mechanism of action of Maa-dump and its effects on various molecular targets and pathways.
In conclusion, Maa-dump is a potent natural compound that has been extensively studied for its potential applications in scientific research. Its wide range of biological activities and complex mechanism of action make it a useful tool for studying various molecular targets and pathways. Further research is needed to fully understand the potential applications of Maa-dump in various fields of study.
Méthodes De Synthèse
Maa-dump can be synthesized from Peganum harmala root bark using various extraction methods. The most common method involves the use of solvents such as ethanol or methanol to extract the active compounds from the plant material. The extract is then purified using chromatography techniques to isolate Maa-dump. The purity and yield of Maa-dump can vary depending on the extraction and purification methods used.
Applications De Recherche Scientifique
Maa-dump has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Maa-dump has also been shown to have neuroprotective and analgesic effects.
Propriétés
Numéro CAS |
106449-21-2 |
|---|---|
Nom du produit |
Maa-dump |
Formule moléculaire |
C32H38N11O12P |
Poids moléculaire |
799.7 g/mol |
Nom IUPAC |
(2S)-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-[[(E)-3-[1-[(4S,5R)-4-hydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C32H38N11O12P/c1-42(14-18-12-36-27-25(37-18)26(33)39-31(34)40-27)19-6-4-16(5-7-19)28(46)38-20(30(48)49)8-9-23(45)35-10-2-3-17-13-43(32(50)41-29(17)47)24-11-21(44)22(55-24)15-54-56(51,52)53/h2-7,12-13,20-22,24,44H,8-11,14-15H2,1H3,(H,35,45)(H,38,46)(H,48,49)(H,41,47,50)(H2,51,52,53)(H4,33,34,36,39,40)/b3-2+/t20-,21-,22+,24?/m0/s1 |
Clé InChI |
JUEDZCNWTACZMW-XWOUTAHESA-N |
SMILES isomérique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)NC/C=C/C4=CN(C(=O)NC4=O)C5C[C@@H]([C@H](O5)COP(=O)(O)O)O)C(=O)O |
SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
SMILES canonique |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)NCC=CC4=CN(C(=O)NC4=O)C5CC(C(O5)COP(=O)(O)O)O)C(=O)O |
Synonymes |
MAA-dUMP methotrexate 5-aminoallyl-2'-deoxyuridine 5'-monophosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




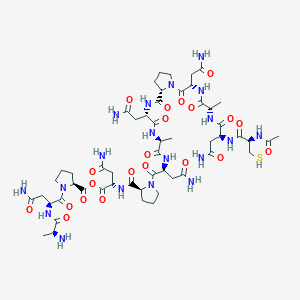



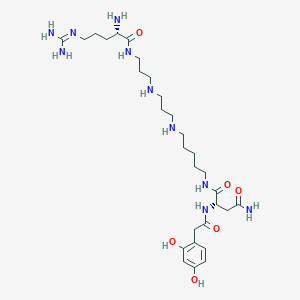
![9-[(4-Fluorophenyl)methyl]-8-hydroxy-1,3-dimethyl-7-prop-2-ynylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B21718.png)


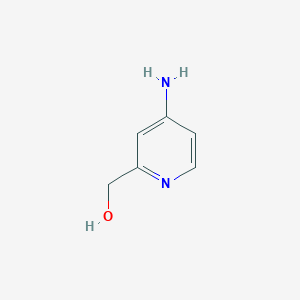
![6-Chloro-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B21730.png)
